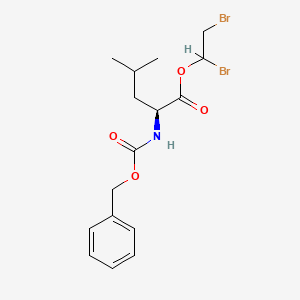
Cyclohexyl(triphenyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction. This compound is characterized by its stability and reactivity, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add cyclohexyl bromide to the solution.
- Introduce a base, such as sodium hydride, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphine oxides or reduced phosphines.
Formation of Phosphonium Ylides: This is a key reaction where the compound reacts with strong bases to form ylides, which are crucial intermediates in the Wittig reaction.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Phosphonium Ylides: Used in the synthesis of alkenes via the Wittig reaction.
Phosphine Oxides: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of cyclohexyl(triphenyl)phosphanium;hydrobromide involves its ability to form phosphonium ylides. These ylides are nucleophilic species that can react with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to yield the desired alkene product. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand and reagent in organic synthesis.
Cyclohexylphosphine: Similar in structure but lacks the triphenyl groups, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidation product of triphenylphosphine, used as a byproduct in many reactions.
Uniqueness
Cyclohexyl(triphenyl)phosphanium;hydrobromide is unique due to its combination of cyclohexyl and triphenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in forming stable ylides and participating in a variety of chemical reactions, distinguishing it from other phosphonium salts.
Eigenschaften
Molekularformel |
C24H27BrP+ |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
cyclohexyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1; |
InChI-Schlüssel |
QRAKRDZMIONMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



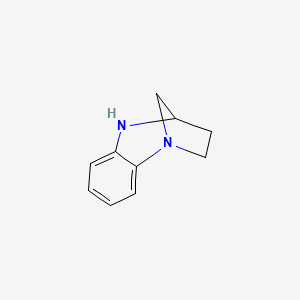
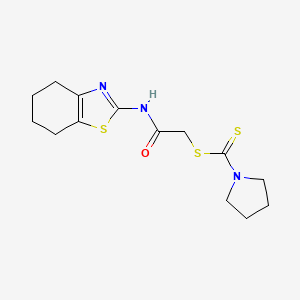
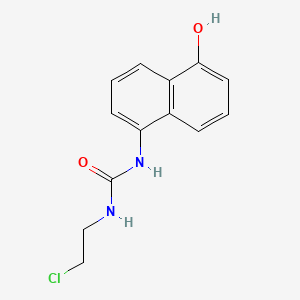

![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
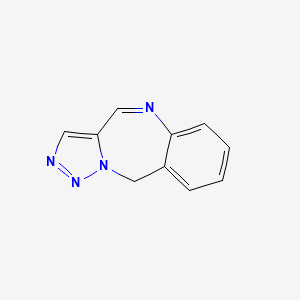
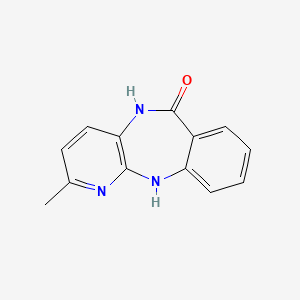

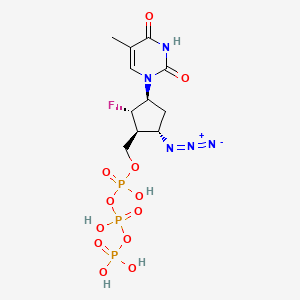

![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

